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Beta-defensin 8

Cat. No.: B1578045
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Description

Beta-defensin 8 is a cationic, cysteine-rich host defense peptide that serves as a critical component of the innate immune system . In avian species, which possess only beta-defensins, it is classified as Avian this compound (AvBD8) and is one of approximately 14 such peptides identified in chickens . Research indicates that the this compound protein is strongly expressed in immune tissues such as the intestine and is produced by immune cells like macrophages . Its expression is highly upregulated in macrophages upon challenge with bacterial components such as Lipopolysaccharide (LPS), suggesting a significant role in the front-line defense against pathogens . Functionally, this compound is a multifaceted peptide. Its cationic nature allows it to interact with and disrupt the negatively charged membranes of microbes, including bacteria and fungi . Beyond its direct antimicrobial activity, it is also involved in immunomodulation, potentially acting as a chemoattractant for immune cells and helping to orchestrate a broader immune response . Studies of beta-defensins, in general, have revealed their importance as "farmers" of the microbiome, helping to maintain microbial homeostasis at mucosal surfaces without necessarily eliciting a strong inflammatory response . This product, this compound, is supplied for research applications only. It is ideal for in vitro studies investigating the mechanisms of innate immunity, host-pathogen interactions, and the role of antimicrobial peptides in health and disease. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

NEPVSCIRNGGICQYRCIGLRHKIGTCGSPFKCCK

Origin of Product

United States

Molecular Genetics and Genomics of Beta Defensin 8

Beta-Defensin 8 Gene Identification and Ortholog Characterization

The identification of Beta-defensin genes, including this compound (BD-8), has been advanced through comprehensive genomic screening and comparative analyses across various species. In avian species, where this particular defensin (B1577277) is well-studied, it is known as Avian β-defensin 8 (AvBD8). nih.gov While defensins are a large family of antimicrobial peptides that act as a primary component of the innate immune system, avian species are unique in that they only possess the beta-defensin subfamily. To date, approximately 14 distinct Avian β-defensins have been identified in chickens.

Ortholog characterization relies on comparing gene sequences and locations across different species. For instance, comprehensive bioinformatic searches of the bovine genome have identified 57 potential β-defensin genes. physiology.org Similarly, a comparative genomics approach using the bovine genome as a reference helped to identify and characterize the β-defensin repertoire in sheep, revealing 43 genes with high similarity. ul.ieresearchgate.net The identification of orthologous relationships is crucial for understanding the evolutionary conservation and species-specific adaptations of these genes. For example, analysis of a major β-defensin cluster in cattle on chromosome 27 shows a clear orthologous relationship with genes in humans (on chromosome 8) and dogs for eight of the defensin genes within that cluster. physiology.org Such analyses are fundamental to tracing the evolutionary lineage of specific defensins like BD-8 across mammals and other vertebrates.

Genomic Organization and Chromosomal Localization of Beta-Defensin Gene Clusters

A defining characteristic of β-defensin genes across mammalian and avian genomes is their organization into dense clusters on specific chromosomes. physiology.orgd-nb.info This clustered arrangement is believed to facilitate the rapid evolution and diversification of these genes in response to pathogenic pressures. d-nb.info

In mammals such as cattle, humans, dogs, rats, and mice, β-defensin genes are typically found in four distinct syntenic clusters (regions where genes are conserved in the same order across species). physiology.orgphysiology.org In cattle, these clusters are located on chromosomes 8, 13, 23, and 27. royalsocietypublishing.orgle.ac.uk The human genome contains orthologous clusters on chromosomes 6, 20, and 8. royalsocietypublishing.org A primate-specific pericentric inversion resulted in the splitting of one cluster, leading to five clusters in humans and chimpanzees. physiology.orgphysiology.org In contrast, birds appear to have a single β-defensin gene cluster; in chickens, 13 β-defensin genes are densely clustered within an 86-kilobase region on chromosome 3. physiology.orgd-nb.info

The table below summarizes the chromosomal localization of the major β-defensin gene clusters in selected species.

SpeciesChromosome Locations of β-Defensin ClustersReference
Cattle (Bos taurus) Chromosomes 8, 13, 23, 27 royalsocietypublishing.orgle.ac.uk
Human (Homo sapiens) Chromosomes 6, 20, 8 (proximal and distal) royalsocietypublishing.org
Sheep (Ovis aries) Chromosomes 2, 13, 20, 26 ul.ie
Chicken (Gallus gallus) Chromosome 3 d-nb.info
Dog (Canis familiaris) Four distinct clusters (chromosomes not specified) physiology.org
Mouse (Mus musculus) Four distinct clusters (chromosomes not specified) physiology.org

Transcriptional Regulation of this compound Gene Expression

The expression of β-defensin 8 is not constitutive but is instead tightly regulated at the transcriptional level, primarily induced in response to infection or inflammation. nih.govasm.org This inducible expression is controlled by a complex interplay of signaling pathways that are activated by microbial components and host-derived inflammatory mediators.

Role of Pattern Recognition Receptors (PRRs) and Ligand Binding

The innate immune system's first line of defense involves Pattern Recognition Receptors (PRRs), which recognize conserved molecular structures on pathogens known as Pathogen-Associated Molecular Patterns (PAMPs). oup.commednexus.orgscielo.org.co This recognition is a critical first step in initiating the expression of antimicrobial peptides like β-defensins. oup.com

Key PRRs involved in this process include Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs). mednexus.orgnih.gov For example, TLR2 is activated by components of Gram-positive bacteria, while TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.com The binding of these ligands to their respective PRRs on epithelial cells or immune cells triggers intracellular signaling cascades that lead to the activation of transcription factors and subsequent expression of β-defensin genes. nih.govmdpi.com Studies have shown that the induction of Tracheal Antimicrobial Peptide (TAP), a bovine β-defensin, by LPS is mediated through a TLR4-dependent pathway. nih.gov Similarly, NOD2, an intracellular PRR, has been shown to be essential for the induction of human β-defensin 2. physiology.org

Involvement of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of β-defensin expression. nih.govmdpi.com The promoter regions of many β-defensin genes, including the bovine TAP and its human ortholog, human β-defensin 2 (hBD-2), contain consensus binding sites for NF-κB. nih.govasm.orgnih.govnih.gov

Upon stimulation by PAMPs or pro-inflammatory cytokines, signaling through PRRs leads to the activation of the IκB kinase (IKK) complex. mdpi.comasm.org IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. mdpi.comnih.govnih.gov Inside the nucleus, NF-κB binds to its specific sites in the β-defensin gene promoter, driving transcriptional activation. nih.govnih.gov The induction of TAP expression in tracheal epithelial cells by LPS has been shown to be directly mediated by the activation and binding of NF-κB. nih.govasm.org

Contribution of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK) subfamilies, are also critically involved in regulating β-defensin expression. mdpi.comaai.org These pathways can be activated by various stimuli, including TLR ligands and cytokines. mdpi.com

In bovine mammary epithelial cells, exposure to LPS triggers the phosphorylation and activation of ERK1/2, p38, and JNK1/2, which is associated with an increase in β-defensin expression. mdpi.com Studies specifically on Avian β-defensin 8 (AvBD8) have confirmed that it activates the MAPK signaling pathway via ERK1/2 and p38 signaling molecules in chicken macrophages. nih.govnih.gov This activation is a key part of its immunomodulatory function. nih.govnih.gov The p38 MAPK pathway, in particular, has been shown to be essential for the induction of hBD-2 in intestinal epithelial cells, acting upstream of the IKK/NF-κB activation cascade. asm.org Different stimuli may utilize distinct MAPK pathways; for instance, hBD-2 induction by F. nucleatum involves the JNK and p38 pathways, whereas induction by PMA is mediated through the ERK pathway. aai.org

Influence of Pro-inflammatory Cytokines (e.g., IL-1β, IFN-γ, TNF-α)

Pro-inflammatory cytokines, which are released by immune and epithelial cells during an inflammatory response, act as powerful inducers of β-defensin expression. frontiersin.org Cytokines such as Interleukin-1 beta (IL-1β), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) can stimulate β-defensin production, amplifying the antimicrobial defense. oup.comfrontiersin.org

For example, IL-1β and TNF-α are known to induce hBD-2 expression in respiratory epithelial cells. oup.com The expression of hBD-2 can also be stimulated by IL-17 and IL-22. frontiersin.org Research on Avian β-defensin 8 (AvBD8) has demonstrated that the peptide itself can stimulate macrophages to produce pro-inflammatory cytokines, including IL-1β and IFN-γ. nih.gov This creates a positive feedback loop where the defensin enhances the inflammatory response, which in turn can lead to further defensin production, thereby orchestrating a robust defense at the site of infection. nih.gov Conversely, some defensins can also modulate and suppress cytokine production under certain conditions, highlighting their complex immunomodulatory roles. frontiersin.org

{"heading":"","sections":[{"heading":"2.3.5. Regulation by Other Inducing Factors (e.g., LPS, hormones, plant-derived compounds)","content":"The expression of this compound (DEFB108) is intricately regulated by a variety of external and internal stimuli, including bacterial components, hormones, and compounds derived from plants. These factors can significantly influence the levels of DEFB108, playing a crucial role in the innate immune response. The regulation of beta-defensins is often mediated through complex signaling pathways, with the Toll-like receptors (TLRs)/nuclear factor-kappa B (NF-κB) pathway being a key player. mdpi.com However, other pathways like the mitogen-activated protein kinase (MAPK) and epigenetic mechanisms also contribute significantly. mdpi.comresearchgate.net The induction of beta-defensins can also be influenced by the specific pathogen encountered. mdpi.com\n\n### Lipopolysaccharide (LPS) Induction\n\nLipopolysaccharide, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of beta-defensin expression. nih.govphysiology.org Studies have shown that LPS can upregulate the expression of avian this compound (AvBD8) in various chicken immune cell lines, including T-cells, B-cells, macrophages, and fibroblasts. nih.govresearchgate.netkoreascience.kr In macrophages, AvBD8 expression was upregulated in a dose- and time-independent manner in response to LPS treatment. nih.gov The induction by LPS is often mediated through the TLR4 receptor, which activates the NF-κB signaling pathway. mdpi.com However, in some instances, the induction of beta-defensins by LPS can occur through pathways independent of NF-κB. physiology.org For example, in human gingival keratinocytes, DEFB108 was induced by interleukin (IL)-1beta and Candida species, with a synergistic effect observed when IL-1beta was combined with tumor necrosis factor-alpha or interferon-gamma. nih.gov Research on bovine mammary epithelial cells has also demonstrated that LPS stimulation increases the expression of beta-defensins. mdpi.com\n\n### Hormonal Regulation\n\nThe expression of beta-defensins can also be modulated by hormones, particularly in reproductive tissues. nih.gov For instance, estrogen has been shown to increase the expression of DEFB4A (the gene for human beta-defensin 2) in primary human uterine epithelial cells. nih.gov Conversely, in the human vagina, estrogen alone appeared to decrease DEFB4A expression, while it enhanced LPS-driven expression, which was in turn decreased by progesterone. nih.gov In the male reproductive tract, the expression of beta-defensins is influenced by androgen levels. nih.gov The developmental regulation of some beta-defensin genes, including those in the same cluster as DEFB108, has been observed in the reproductive tracts of mice, suggesting a role for hormones in their expression during sexual maturation. physiology.org\n\n### Regulation by Plant-Derived Compounds\n\nCertain compounds derived from plants have been found to influence the expression of beta-defensins. researchgate.netnih.gov For example, γ-thionin from Capsicum chinense and supplementation with Carica papaya have been shown to upregulate the expression of certain beta-defensins in cattle. nih.gov Conversely, farrerol, a flavonoid from rhododendron, has been found to downregulate the expression of some beta-defensins. nih.gov Additionally, natural compounds like andrographolide, oridonin, and isoliquiritigenin (B1662430) have been identified to selectively induce the expression of human beta-defensin 3 (HBD3). nih.gov While direct evidence for the regulation of DEFB108 by specific plant compounds is still emerging, the broader findings suggest a potential avenue for modulating its expression through such natural molecules. mdpi.com The amino acid L-isoleucine and its analogs have also been identified as specific inducers of epithelial beta-defensin expression through the activation of NF-κB. pnas.org\n\n\n \n \n

nih.govresearchgate.netkoreascience.krnih.govresearchgate.netkoreascience.krnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govpnas.orgpnas.orgmdpi.comfrontiersin.orgtandfonline.commdpi.commdpi.comtandfonline.comtandfonline.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.govprospecbio.comnih.govphysiology.orggenecards.orgmdpi.comnih.govnih.govnih.govnih.govuniville.brnih.govfrontiersin.orgphysiology.orgnih.govfrontiersin.orgnih.govnih.govnih.govnih.gov
nih.govnih.govnih.govnih.govnih.govnih.govphysiology.orgphysiology.org

Beta Defensin 8 Protein Structure and Biophysical Interactions

Conserved Structural Motifs and Disulfide Bonding Patterns

A defining characteristic of the beta-defensin family, including Beta-defensin 8, is the presence of a highly conserved six-cysteine motif. nih.govpnas.orgfrontiersin.org These cysteine residues form three specific intramolecular disulfide bonds that are crucial for stabilizing the peptide's tertiary structure and, consequently, its biological activity. frontiersin.orgrcsb.org The typical disulfide bridging pattern for β-defensins connects the first cysteine with the fifth (Cys1–Cys5), the second with the fourth (Cys2–Cys4), and the third with the sixth (Cys3–Cys6). nih.govacs.org This conserved arrangement is fundamental to the characteristic beta-defensin fold. bioinformatics.org

While sharing this general pattern, the specific residue positions for murine this compound (mBD-8) have been identified. In the mBD-8 protein sequence, the disulfide bonds are formed between Cys31-Cys58, Cys38-Cys52, and Cys42-Cys59 (UniProt accession Q91V82). uniprot.org This precise covalent linkage is essential for maintaining the structural integrity required for its function. frontiersin.orgrcsb.org Additionally, a conserved glycine (B1666218) residue is often found between the first and second cysteines, and a glutamic acid between the third and fourth cysteines in many beta-defensin sequences. pnas.org The conservation of these structural motifs across the family underscores their evolutionary importance for host defense. nih.gov

FeatureDescriptionSource(s)
Conserved Motif Six-cysteine motif nih.govpnas.orgfrontiersin.org
General Disulfide Pattern Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 nih.govacs.org
mBD-8 Specific Bonds Cys31-Cys58, Cys38-Cys52, Cys42-Cys59 uniprot.org

Three-Dimensional Structure and Conformation

The three-dimensional structure of murine this compound has been determined by nuclear magnetic resonance (NMR) spectroscopy. rcsb.org These studies reveal that mBD-8 adopts the canonical beta-defensin fold, which is characterized by a triple-stranded, antiparallel β-sheet. nih.govrcsb.orgacs.org This β-sheet forms the structural core of the molecule and is held together by the three intramolecular disulfide bonds. frontiersin.orgrcsb.org

Structural ElementDescriptionSource(s)
Core Structure Triple-stranded, antiparallel β-sheet nih.govrcsb.orgacs.org
Stabilization Primarily by three intramolecular disulfide bonds frontiersin.orgrcsb.org
Hydrophobic Core Lacks a distinct hydrophobic core rcsb.org
Structural Analogs hBD-1, hBD-2, mBD-7 rcsb.org

Molecular Interactions with Biological Membranes

The primary mechanism of action for beta-defensins is the disruption of microbial cell membranes. physiology.orgwikipedia.org This process is initiated by the peptide's ability to bind to the membrane surface, a step largely governed by its physicochemical properties. academie-sciences.fr As cationic peptides, beta-defensins like BD-8 are electrostatically attracted to the negatively charged surfaces of microbial membranes. frontiersin.orgmdpi.com Following this initial binding, the peptide interacts with and inserts into the lipid bilayer, ultimately compromising its integrity. academie-sciences.frexplorationpub.com

Electrostatic Interactions with Negatively Charged Components

The initial and critical step in the interaction of this compound with microbial membranes is electrostatic attraction. academie-sciences.frmdpi.com Microbial membranes are rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which give the surface a net negative charge. frontiersin.orgmdpi.com The cationic nature of beta-defensins, resulting from a high content of basic amino acid residues like arginine and lysine, drives their accumulation at the microbial surface. plos.orgnih.gov

This electrostatic interaction is a key determinant of the selectivity of beta-defensins for microbial cells over host cells, as mammalian cell membranes are typically composed of neutral phospholipids (B1166683) and cholesterol, presenting a less negative surface charge. academie-sciences.fr The defensin (B1577277) molecules are thought to displace divalent cations like Ca2+ and Mg2+, which normally stabilize the outer membrane of bacteria, further facilitating the peptide's access to the lipid bilayer. wikipedia.org

Membrane Permeabilization and Disruption Mechanisms

Following electrostatic binding, beta-defensins permeabilize the target membrane, leading to cell death. physiology.orgmdpi.com Several models have been proposed to describe this process, including the formation of transmembrane pores or channels ("barrel-stave" or "toroidal pore" models) or non-pore-forming mechanisms ("carpet" model). academie-sciences.frresearchgate.net In the pore-forming models, defensin monomers or oligomers insert into the membrane, creating hydrophilic channels that allow the leakage of ions and essential metabolites, leading to the dissipation of electrochemical gradients and cell lysis. wikipedia.orgacademie-sciences.fr

In the "carpet" model, the peptides accumulate on the membrane surface, parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, causing widespread damage and micellization without forming discrete pores. academie-sciences.frresearchgate.net While the precise mechanism can vary between different defensins and target organisms, the end result is the catastrophic loss of membrane barrier function. physiology.orgacademie-sciences.fr It is presumed that this compound, sharing the conserved cationic and amphipathic structure of the family, employs these general mechanisms to exert its antimicrobial activity. physiology.orgwikipedia.org

Cellular and Molecular Mechanisms of Beta Defensin 8 Action

Direct Modulation of Microbial Physiological Processes

As part of the first line of defense, β-defensins possess broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, and some enveloped viruses. nih.govfrontiersin.orgmdpi.com The primary mechanism of action is often attributed to the disruption of microbial cell membranes. acs.orgmdpi.com Their cationic nature facilitates an attraction to the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acid in Gram-positive bacteria. nih.govfrontiersin.org This interaction can lead to membrane permeabilization and subsequent cell death. frontiersin.orgfrontiersin.org However, the antimicrobial actions of β-defensins are not limited to membrane disruption alone.

Interference with DNA, Protein, and Cell Wall Syntheses

In addition to disrupting microbial membranes, some antimicrobial peptides, including members of the defensin (B1577277) family, can interfere with essential intracellular processes such as the synthesis of DNA, proteins, and the cell wall. nih.gov While the primary mode of action for many defensins is membrane permeabilization, translocation across the microbial membrane can allow them to interact with and disrupt these vital internal functions. mdpi.com Research has shown that some defensins can inhibit cell wall biosynthesis by targeting specific lipid receptors. physiology.org

Influence on Protein Folding

The intricate process of protein folding is another potential target for antimicrobial peptides. nih.gov By interfering with the proper folding of newly synthesized proteins, these peptides can lead to the accumulation of non-functional or toxic protein aggregates, ultimately contributing to microbial cell death.

Immunomodulatory Functions of Beta-Defensin 8

Beyond their direct antimicrobial effects, β-defensins are potent immunomodulators that can shape the host's immune response. nih.govfrontiersin.orgnih.govnih.gov They act as signaling molecules, often referred to as "alarmins," that alert the immune system to the presence of infection or tissue damage. frontiersin.org This immunomodulatory capacity is a critical aspect of their function, linking the immediate innate defense with the more specific and long-lasting adaptive immune response. frontiersin.orgnih.govphysiology.orgmdpi.com

Chemotactic Activity Towards Immune Cells

A key immunomodulatory function of β-defensins is their ability to attract various immune cells to the site of infection or inflammation, a process known as chemotaxis. frontiersin.orgnih.govmdpi.commdpi.commdpi.comnih.gov This directed migration is crucial for mounting an effective immune response.

Beta-defensins have been shown to be potent chemoattractants for immature dendritic cells. nih.govfrontiersin.orgnih.govmdpi.com Dendritic cells are professional antigen-presenting cells that are essential for initiating the adaptive immune response. By recruiting immature dendritic cells to the site of microbial invasion, β-defensins facilitate the capture of microbial antigens. frontiersin.orgmdpi.com Upon antigen uptake, dendritic cells mature and migrate to lymph nodes to present the antigens to T-lymphocytes, thereby activating the adaptive immune system. frontiersin.orgmdpi.com Some human β-defensins have been found to interact with the chemokine receptor CCR6, which is expressed on immature dendritic cells, to mediate this chemotactic effect. acs.orgnih.govmdpi.com

In addition to dendritic cells, β-defensins also exhibit chemotactic activity towards T-lymphocytes, particularly memory CD4+ T cells. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org Memory T cells are a key component of the adaptive immune system, providing a rapid and robust response upon re-exposure to a previously encountered pathogen. The recruitment of these cells to the site of infection by β-defensins enhances the local adaptive immune response. mdpi.commdpi.com The interaction with the CCR6 receptor has also been implicated in the chemotaxis of T cells. acs.orgnih.govmdpi.com

Monocytes and Macrophages

This compound (BD-8) plays a significant role in modulating the activity of monocytes and macrophages, key cells of the innate immune system. In chickens, avian β-defensin 8 (AvBD8) protein has been shown to be strongly expressed in macrophages. researchgate.net Studies have demonstrated that AvBD8 can stimulate macrophages, leading to an enhanced immune response. researchgate.netnih.gov This stimulation is crucial for the host's defense against pathogens. nih.gov

The interaction of β-defensins with monocytes and macrophages can lead to the recruitment of these cells to sites of inflammation and infection. frontiersin.orgresearchgate.net For instance, human β-defensin 3 (hBD-3) has been shown to attract monocytes and macrophages. frontiersin.orgacs.org This chemotactic activity is a vital part of the inflammatory response, helping to concentrate immune cells where they are most needed. mdpi.com While direct chemotactic studies on BD-8 are less common, the general function of β-defensins suggests a similar role. Furthermore, β-defensins can enhance the expression of co-stimulatory molecules on monocytes and macrophages, further activating the immune response. frontiersin.orgfrontiersin.org

Research on avian macrophages has shown that AvBD8 upregulates the expression of pro-inflammatory cytokines and chemokines, indicating its role as an immune-stimulating agent. nih.gov This activation of macrophages is a critical component of the innate immune response to infection. physiology.org

Table 1: Effects of this compound on Monocytes and Macrophages

Species Cell Type Effect of this compound Reference
Chicken Macrophages Strong expression of AvBD8 protein. researchgate.net
Chicken Macrophages Stimulation of immune response. researchgate.netnih.gov
Chicken Macrophages Upregulation of pro-inflammatory cytokines and chemokines. nih.gov
Human Monocytes Potential chemotactic activity. frontiersin.orgresearchgate.net
Human Monocytes Potential for enhanced co-stimulatory molecule expression. frontiersin.orgfrontiersin.org
Mast Cells and Neutrophils

Beta-defensins are known to interact with and modulate the functions of mast cells and neutrophils, which are critical effector cells in the innate immune system. oncotarget.com Human β-defensins have been shown to cause degranulation of mast cells, releasing various inflammatory mediators. mdpi.comaai.org For example, human β-defensin 2 (hBD-2) acts as a chemoattractant for mast cells. acs.org This chemotactic and activating property of β-defensins highlights their role in initiating and amplifying inflammatory responses. nih.gov

Similarly, β-defensins can attract neutrophils to sites of inflammation. frontiersin.orgoncotarget.com While the direct effects of this compound on mast cells and neutrophils are not as extensively studied as other β-defensins, the conserved functions within this peptide family suggest a potential role in modulating these cells. The chemotactic activity of β-defensins for neutrophils is well-documented, contributing to the recruitment of these phagocytic cells to combat infections. who.int

Table 2: Documented Interactions of Beta-Defensins with Mast Cells and Neutrophils

Beta-Defensin Type Cell Type Observed Effect Reference
Human β-defensins Mast Cells Induce degranulation. mdpi.comaai.org
Human β-defensin 2 Mast Cells Chemotactic activity. acs.org
Human β-defensins Neutrophils Chemotactic activity. frontiersin.orgoncotarget.com

Induction of Pro-inflammatory Cytokine and Chemokine Expression

A key aspect of the immunomodulatory function of this compound is its ability to induce the expression of pro-inflammatory cytokines and chemokines. nih.gov This induction is critical for orchestrating the host's defense mechanisms against pathogens by initiating and mediating the innate immune response. nih.gov

In a chicken macrophage cell line, avian β-defensin 8 (AvBD8) has been shown to stimulate the expression of several pro-inflammatory cytokines and chemokines. nih.gov This response helps to recruit other immune cells to the site of infection and to activate various cellular defense mechanisms. The induction of these signaling molecules underscores the role of BD-8 not just as a direct antimicrobial peptide but also as a potent immunomodulator. nih.gov

Interleukin-1β (IL-1β)

Avian β-defensin 8 has been demonstrated to be a potent inducer of Interleukin-1β (IL-1β) expression in chicken macrophages. nih.gov In one study, AvBD8 strongly stimulated the expression of IL-1β, showing a remarkable 231.52-fold increase in a chicken macrophage cell line after two hours of incubation. nih.gov IL-1β is a key pro-inflammatory cytokine that plays a crucial role in the host's response to infection and inflammation. pnas.orgmdpi.com While some β-defensins have been shown to have no effect on IL-1β release in certain contexts, the findings with AvBD8 highlight its significant pro-inflammatory activity in avian species. aai.org

Interferon Gamma (IFN-γ)

The expression of Interferon Gamma (IFN-γ) is also modulated by avian β-defensin 8. In a chicken macrophage cell line, AvBD8 led to a moderate increase in IFN-γ expression, with a 1.93-fold stimulation after two hours of incubation. nih.gov IFN-γ is a critical cytokine for both innate and adaptive immunity, known for its ability to activate macrophages and enhance their antimicrobial functions. ashpublications.org While some studies suggest that β-defensin expression can be independent of IFN-γ, the induction by AvBD8 indicates a direct role in promoting a Th1-type immune response in chickens. ucl.ac.uknih.gov

Interleukin-12p40 (IL-12p40)

Avian β-defensin 8 has also been found to significantly upregulate the expression of Interleukin-12p40 (IL-12p40). nih.gov Research showed that in a chicken macrophage cell line, IL-12p40 expression was increased by 2.23 times at one hour following stimulation with AvBD8. nih.gov IL-12 is a key cytokine that promotes the development of Th1 cells and the production of IFN-γ, and its p40 subunit is a crucial component. plos.orgescholarship.org The induction of IL-12p40 by AvBD8 further supports its role in driving a Th1-polarized immune response. nih.gov

Chemokine (C-C motif) Ligand 4 (CCL4)

The chemokine Chemokine (C-C motif) Ligand 4 (CCL4), also known as macrophage inflammatory protein-1β (MIP-1β), is another important signaling molecule induced by avian β-defensin 8. nih.gov In chicken macrophages, AvBD8 stimulated the expression of CCL4. nih.gov CCL4 is a chemoattractant for various immune cells, including monocytes, natural killer cells, and T cells, and plays a role in recruiting these cells to sites of inflammation. researchgate.netwikipedia.org The induction of CCL4 by AvBD8 contributes to the orchestration of the immune response by facilitating the migration of key effector cells. nih.govresearchgate.net

Table 3: Induction of Pro-inflammatory Cytokines and Chemokines by Avian this compound in a Chicken Macrophage Cell Line

Cytokine/Chemokine Fold Induction Time of Incubation Reference
Interleukin-1β (IL-1β) 231.52 2 hours nih.gov
Interferon Gamma (IFN-γ) 1.93 2 hours nih.gov
Interleukin-12p40 (IL-12p40) 2.23 1 hour nih.gov
Chemokine (C-C motif) Ligand 4 (CCL4) Stimulated - nih.gov
Chemokine (C-X-C motif) Ligand 13 (CXCL13)

This compound (BD-8), specifically avian β-defensin 8 (AvBD8), has been shown to stimulate the expression of Chemokine (C-X-C motif) Ligand 13 (CXCL13) in chicken macrophage cell lines. nih.govresearchgate.net CXCL13, also known as B cell-attracting chemokine 1 (BCA-1), plays a crucial role in the organization and migration of B cells within lymphoid tissues. nih.gov In studies using a chicken macrophage cell line (HD11), stimulation with recombinant AvBD8 protein led to a notable increase in CXCL13 expression. nih.gov This induction of CXCL13 suggests that AvBD8 can act as an immunomodulator, influencing the humoral immune response by recruiting B cells. nih.gov Unexpectedly, high levels of CXCL13 expression have also been identified in Paneth cells within the intestinal crypts of macaques, indicating a role for this chemokine in mucosal immunity. nih.gov

Chemokine (C-C motif) Ligand 20 (CCL20)

Avian β-defensin 8 (AvBD8) also induces the expression of Chemokine (C-C motif) Ligand 20 (CCL20) in macrophages. nih.govresearchgate.net CCL20, or macrophage inflammatory protein-3α (MIP-3α), is a chemoattractant for lymphocytes and dendritic cells. nih.gov Its expression is typically stimulated by proinflammatory cytokines like tumor necrosis factor (TNF-α) and interferon-gamma, as well as by bacterial components such as lipopolysaccharide (LPS). nih.gov Research on chicken macrophage cell lines demonstrated that AvBD8 stimulation significantly upregulates CCL20 expression. nih.gov This finding highlights the role of AvBD8 in modulating the innate immune system by recruiting key immune cells to sites of infection or inflammation. nih.gov Other β-defensins, such as human β-defensin 3 (hBD-3), have also been shown to induce CCL20 in keratinocytes. nih.gov

Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6)

The relationship between β-defensins and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) is complex, with studies showing both induction and inhibition. While some β-defensins can stimulate the production of these cytokines, others exhibit suppressive activities. nih.gov For instance, human β-defensin 3 (hBD-3) has been observed to stimulate macrophages to produce IL-6 and TNF-α, contributing to an inflammatory microenvironment. frontiersin.org In psoriatic skin lesions, a significant correlation has been found between the expression of human β-defensin 2 and IL-6. utlib.ee However, hBD-3 has also been reported to suppress LPS-mediated production of TNF-α and IL-6 in monocytic cell lines and macrophages. scienceopen.comnih.gov This dual functionality suggests that the effect of β-defensins on TNF-α and IL-6 production may be context-dependent, varying with the specific defensin, cell type, and inflammatory environment. nih.govscienceopen.com

Activation of Receptor-Mediated Signaling Pathways

Beta-defensins exert many of their immunomodulatory effects by activating specific receptor-mediated signaling pathways. nih.govfrontiersin.org These peptides can interact with various cell surface receptors, including Toll-like receptors (TLRs), which triggers downstream intracellular cascades. pnas.orgphysiology.org This activation leads to the modulation of gene expression and cellular functions, bridging the innate and adaptive immune systems. Key pathways activated by β-defensins include the Mitogen-Activated Protein Kinase (MAPK) pathway and signaling related to the expression of co-stimulatory molecules like CD40. nih.govfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., ERK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical component of the cellular response to external stimuli and plays a key role in inflammation and immunity. nih.gov Avian β-defensin 8 (AvBD8) has been demonstrated to activate the MAPK pathway in a chicken macrophage cell line. nih.govresearchgate.netnih.gov Specifically, treatment with AvBD8 leads to the phosphorylation, and thus activation, of Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38 MAPK. nih.govnih.gov

In one study, phosphorylated ERK1/2 was detected as early as 15 minutes after AvBD8 treatment, peaking at 30 minutes. nih.gov Phosphorylation of p38 was detected at 30 minutes and peaked at 60 minutes. nih.gov The activation of these MAPK subfamilies is associated with the subsequent induction of pro-inflammatory cytokines and chemokines. nih.govmdpi.com This mechanism indicates that AvBD8's immunomodulatory function is, in large part, mediated through the activation of the ERK1/2 and p38 MAPK pathways, which control various cellular processes including inflammation, cell differentiation, and proliferation. nih.govmdpi.com

Table 1: Activation of MAPK Pathway Components by Avian this compound

MAPK ComponentTime of Initial Detection of PhosphorylationTime of Peak PhosphorylationReference
ERK1/215 minutes30 minutes nih.gov
p3830 minutes60 minutes nih.gov
CD40 Expression and Activation

This compound has been shown to influence adaptive immunity by inducing the expression of the co-stimulatory molecule CD40 on antigen-presenting cells (APCs). nih.gov CD40 is a crucial protein found on APCs, such as macrophages, that binds to the CD40 ligand on T-helper cells, a process essential for T-cell activation and the subsequent adaptive immune response. nih.gov

Studies using a chicken macrophage cell line demonstrated that stimulation with avian β-defensin 8 (AvBD8) resulted in the induced expression of CD40. nih.gov This upregulation of CD40, along with the stimulation of inflammatory cytokines and chemokines, suggests that AvBD8 acts as a bridge between the innate and adaptive immune systems. nih.gov While research on BD-8 is specific to avian models, other β-defensins, like human β-defensin 3 (hBD-3), have also been shown to induce CD40 expression on human monocytes and myeloid dendritic cells, often in a Toll-like receptor-dependent manner. nih.govpnas.orgphysiology.org

Toll-Like Receptor (TLR) Dependency (e.g., TLR1/2, TLR4)

The immunomodulatory actions of some β-defensins are dependent on their ability to signal through Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system. pnas.orgphysiology.org While direct evidence for this compound's interaction with TLRs is still emerging, the broader β-defensin family provides a strong precedent for this mechanism. nih.gov

For example, human β-defensin 3 (hBD-3) activates human monocytes and myeloid dendritic cells by interacting with TLR1 and TLR2. pnas.orgphysiology.org This interaction triggers a signaling cascade that requires the adaptor protein MyD88 and leads to the induction of co-stimulatory molecules like CD40. pnas.org Similarly, murine β-defensin 2 has been identified as an endogenous ligand for TLR4, through which it activates dendritic cells. nih.gov The activation of MAPK pathways and the induction of cytokines by avian β-defensin 8 are cellular events that are commonly downstream of TLR signaling, suggesting a potential, yet to be fully elucidated, TLR-dependent mechanism for BD-8 as well. nih.govmdpi.com

Table 2: Beta-Defensin Interactions with Toll-Like Receptors

Beta-DefensinInteracting Toll-Like Receptor(s)Affected Cell Type(s)OutcomeReference
Human β-defensin 3 (hBD-3)TLR1 and TLR2Monocytes, Myeloid Dendritic CellsInduction of CD40, CD80, CD86 expression pnas.orgphysiology.org
Murine β-defensin 2 (mBD-2)TLR4Dendritic CellsActivation and maturation of dendritic cells nih.gov
MyD88-Dependent Signaling

The myeloid differentiation primary response 88 (MyD88) protein is a critical adaptor molecule in the signaling cascade of most Toll-like receptors (TLRs), which are key pattern recognition receptors of the innate immune system. Upon recognition of microbial components, TLRs recruit MyD88, initiating a signaling pathway that typically culminates in the activation of transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines and other host defense molecules.

While the role of MyD88-dependent signaling has been established for several beta-defensins, direct evidence specifically linking this compound (BD-8) to this pathway is limited, with much of the understanding extrapolated from studies on its orthologs and other defensin family members. For instance, human beta-defensin 3 (hBD-3) has been shown to activate antigen-presenting cells (APCs) by binding to TLR1 and TLR2, a process that requires MyD88 to signal downstream. nih.govmdpi.compnas.org This interaction leads to the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1) and the induction of costimulatory molecules on monocytes and dendritic cells. pnas.org Similarly, murine beta-defensin 2 (mBD-2) activates dendritic cells through a TLR4-dependent mechanism that also relies on MyD88. nih.govfrontiersin.org

In contrast, some studies suggest this pathway is not universally required for all defensin expression. Research on murine salivary glands indicated that MyD88 signaling is dispensable for the basal production of certain beta-defensins. plos.orgresearchgate.net

Specific research on avian this compound (AvBD8) has demonstrated its role as an immunomodulator that activates the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govusda.govresearchgate.net The MAPK pathway can be initiated by MyD88-dependent signals, but AvBD8's direct reliance on MyD88 has not been explicitly confirmed. nih.govresearchgate.net However, studies involving viral vectors in chickens have shown a concurrent early increase in the expression of MyD88 and beta-defensin genes, suggesting a potential coordinated response during infection. asm.org

Table 1: Beta-Defensin Interactions with TLR-MyD88 Signaling Pathway

Defensin Receptor(s) Signaling Adaptor Cellular Outcome
Human beta-defensin 3 (hBD-3) TLR1, TLR2 MyD88 Activation of monocytes and myeloid dendritic cells; Induction of costimulatory molecules. nih.govpnas.org
Murine beta-defensin 2 (mBD-2) TLR4 MyD88 Activation and maturation of dendritic cells. nih.govfrontiersin.org
Avian this compound (AvBD8) Not specified Not specified (activates MAPK) Induction of proinflammatory cytokines and chemokines in macrophages. nih.govusda.gov

Regulation of Adaptive Immune Responses

Beta-defensins are increasingly recognized as crucial mediators that bridge the innate and adaptive immune systems. oup.commdpi.comfrontiersin.organnualreviews.org They execute this function primarily by acting as chemoattractants, recruiting key cells of the adaptive immune response to sites of infection or inflammation. Human beta-defensins have been shown to be chemotactic for immature dendritic cells and memory T-cells, largely through interaction with the chemokine receptor CCR6. oup.comnih.gov

Specific research on Avian this compound (AvBD8) highlights its role in modulating adaptive immunity. Studies have shown that AvBD8 stimulates chicken macrophages to produce a range of proinflammatory cytokines (such as IL-1β and IL-12p40) and chemokines (including CCL4, CXCL13, and CCL20). nih.govusda.gov This cytokine and chemokine milieu is instrumental in shaping the subsequent adaptive immune response. Furthermore, AvBD8 has been found to significantly induce the expression of CD40 on macrophages. nih.gov CD40 is a critical costimulatory protein on antigen-presenting cells that, upon binding its ligand (CD40L) on T-cells, provides a crucial signal for T-cell activation and differentiation. nih.gov

This function is not unique to the avian ortholog. Murine beta-defensin 14 (mBD-14), an ortholog of hBD-3, has been shown to induce the development of regulatory T cells (Tregs), suggesting a role for beta-defensins in taming T-cell-driven reactions to prevent excessive inflammation and tissue damage. aai.org This indicates that beyond simply activating adaptive responses, beta-defensins can also play a sophisticated role in their regulation and resolution.

Table 2: Immunomodulatory Functions of this compound and Related Orthologs

Compound Cell Type Effect Implication for Adaptive Immunity
Avian BD-8 Chicken Macrophages Induces proinflammatory cytokines (IL-1β, IL-12p40) and chemokines (CCL4, CXCL13, CCL20). nih.govusda.gov Shapes the local environment to promote an adaptive immune response.
Avian BD-8 Chicken Macrophages Upregulates expression of CD40. nih.gov Enhances the ability of APCs to activate T-cells.
Murine BD-14 Murine T-cells Induces differentiation of CD4+CD25- T-cells into regulatory T-cells (Tregs). aai.org Modulates and suppresses T-cell responses, contributing to immune homeostasis.
Human β-defensins Immature Dendritic Cells, Memory T-cells Chemoattraction via CCR6. oup.comnih.gov Recruits key adaptive immune cells to sites of microbial invasion.

Interactions with Other Host Defense Components

Bioinformatic analyses of the chicken proteome have revealed that Avian this compound (AvBD8) has strong predicted interactions with other host defense peptides. nih.govkoreascience.krresearchgate.net Specifically, AvBD8 is part of an interaction network that includes other avian beta-defensins, highlighting potential for cooperative or regulatory functions within the defensin family itself. nih.govkoreascience.krresearchgate.netanimbiosci.org Furthermore, AvBD8 shows predicted interactions with other classes of antimicrobial proteins, including Leukocyte-derived chemotaxin 2 (LECT2) and Cathelicidin B1-like (CATHL2) . nih.gov

These interactions suggest a complex interplay where different antimicrobial peptides may work together to enhance their collective microbicidal activity or to orchestrate a more robust and multifaceted immune response. While direct functional studies confirming the nature of these specific interactions are ongoing, the principle of synergy is well-supported in the context of other defensins. For example, the antimicrobial activity of human beta-defensin 2 (hBD-2) is significantly enhanced in the presence of other host defense proteins like lysozyme (B549824) and lactoferrin.

Table 3: Predicted Protein-Protein Interactions for Avian this compound (AvBD8)

Interacting Protein Protein Family/Class Potential Implication
Other Avian Beta-Defensins (AvBDs) Antimicrobial Peptide (Defensin) Cooperative or enhanced antimicrobial activity; Co-regulation of immune responses. nih.govkoreascience.krresearchgate.net
LECT2 (Leukocyte-derived chemotaxin 2) Chemotactic Factor Coordination of leukocyte recruitment and immune cell trafficking. nih.gov
CATHL2 (Cathelicidin B1-like) Antimicrobial Peptide (Cathelicidin) Synergy in microbial killing; Broadening the spectrum of activity. nih.gov

Biological Roles and Systemic Involvement of Beta Defensin 8

Role in Innate Immune Defense Across Species

Beta-defensins are a crucial component of the innate immune system, providing an immediate, non-specific defense against a wide array of pathogens. nih.govresearchgate.net These small, cationic, cysteine-rich peptides are evolutionarily conserved across various vertebrate species, highlighting their fundamental role in host defense. nih.gov Their primary mechanism of action involves the disruption of microbial membranes, leading to the death of bacteria, fungi, and some enveloped viruses. nih.govasm.org

In avian species, which only possess beta-defensins (AvBDs), Avian beta-defensin 8 (AvBD8) is a key player in the innate immune response. nih.govresearchgate.net It is actively involved in protecting the host from invading pathogens. nih.govresearchgate.net Studies in chickens have shown that AvBD8 is part of the first line of defense, particularly at mucosal surfaces which are major entry points for pathogens. nih.gov

In cattle, the expansion of the beta-defensin gene family, including orthologs of this compound, is thought to be a response to common pathogenic threats. physiology.org This suggests their role as frontline effectors against microbial insults in various tissues. physiology.org The expression of beta-defensins in the bovine mammary gland, for instance, is a critical part of the innate defense against mastitis-causing pathogens. nih.govnih.gov

The function of beta-defensins extends beyond direct antimicrobial activity. They are also known to be immunomodulatory, linking the innate and adaptive immune systems. physiology.orgfrontiersin.org For example, they can attract immune cells like immature dendritic cells and T-cells to the site of infection, thereby initiating a more specific and robust adaptive immune response. frontiersin.orgfrontiersin.org This dual function as both a direct antimicrobial agent and an immune signaling molecule underscores the importance of this compound and its counterparts across different species in maintaining host health.

Constitutive and Inducible Expression Patterns in Tissues and Cells

The expression of this compound exhibits both constitutive and inducible patterns, varying across different tissues and cell types, which reflects its readiness to act as a first-line defender and its ability to be upregulated in response to infection. nih.govresearchgate.netnih.govmdpi.com

Constitutive expression ensures a constant level of defense at surfaces prone to microbial colonization. oup.com For instance, beta-defensins are constitutively expressed in the epithelial cells of the oral cavity and other mucosal linings, providing a continuous protective barrier. frontiersin.orgoup.com In cattle, beta-defensins are constitutively present in the mammary glands, regardless of lactation status or age, highlighting their role in maintaining udder health. nih.gov

Upon encountering a pathogen or inflammatory stimuli, the expression of this compound can be significantly induced. nih.govresearchgate.netnih.govmdpi.com This inducible expression is a hallmark of the innate immune response, allowing for a rapid and amplified defense at the site of infection. oup.com For example, bacterial components like lipopolysaccharide (LPS) and inflammatory mediators can trigger a marked increase in beta-defensin gene expression in epithelial cells. oup.com

The specific patterns of expression are often tissue- and cell-type specific, tailored to the local microenvironment and potential threats. This differential expression is crucial for a targeted and effective immune response.

This compound is notably expressed in various immune cells, with macrophages being a primary site of its production. nih.govresearchgate.net Research in chickens has demonstrated that Avian this compound (AvBD8) protein is strongly expressed in macrophages. nih.govresearchgate.net Furthermore, studies comparing different immune cell lines, including T-cells, B-cells, and macrophages, revealed that macrophages exhibit a higher basal expression of AvBD8. nih.gov

The expression of AvBD8 in these immune cells is not static and can be significantly modulated by immune stimuli. nih.govnih.gov For instance, treatment with lipopolysaccharide (LPS), a component of gram-negative bacteria, leads to a substantial upregulation of AvBD8 gene expression in macrophages in a time-independent manner. nih.govresearchgate.net While T-cells and B-cells also show an increase in AvBD8 expression upon LPS stimulation, the response in macrophages is generally more pronounced. nih.gov Specifically, in a chicken macrophage cell line, AvBD8 was found to stimulate the expression of proinflammatory cytokines and chemokines, indicating its role as an immunomodulator. nih.gov

This heightened expression in macrophages, which are key phagocytic cells of the innate immune system, underscores the integral role of this compound in the immediate response to bacterial infections. nih.gov The ability of this compound to be produced by and to act upon various immune cells highlights its multifaceted role in orchestrating the host's defense mechanisms. nih.govfrontiersin.orgnih.gov

Table 1: Expression of Avian this compound (AvBD8) in Chicken Immune Cells

Cell TypeBasal Expression LevelResponse to Lipopolysaccharide (LPS) StimulationReference
MacrophagesHighHighly upregulated nih.govresearchgate.net
T-cellsLower than macrophagesUpregulated (significant after 48h with 1 µg/mL LPS) nih.gov
B-cellsLower than macrophagesUpregulated (significant after 24h with 5 µg/mL LPS and at 48h with 1-5 µg/mL LPS) nih.gov

This compound and its orthologs are prominently expressed in the epithelial cells of various mucosal surfaces, which act as the primary barrier against invading pathogens. nih.govresearchgate.netasm.orgphysiology.orgnih.govnih.govfrontiersin.orgmdpi.comoup.com This expression can be both constitutive, providing a constant line of defense, and inducible, mounting a rapid response to infection. frontiersin.orgoup.com

Intestine: In chickens, Avian this compound (AvBD8) protein is strongly expressed in the intestine. nih.govresearchgate.net The intestinal mucosa is a major site for pathogen entry, and the presence of AvBD8 here is crucial for innate immunity. nih.gov

Trachea: Bovine beta-defensins were initially discovered in tracheal cells, indicating their importance in the respiratory tract's defense. physiology.org

Oral Mucosa: The epithelial cells of the oral mucosa, including the gingiva and tongue, express beta-defensins. asm.orgfrontiersin.orgoup.com This expression is vital for maintaining oral health by controlling the microbial flora. oup.com Human beta-defensins are produced by keratinocytes in the oral cavity. mdpi.com

Mammary Glands: Epithelial cells in the mammary glands of livestock, such as cattle, are a predominant site of beta-defensin expression. nih.govnih.gov This expression is a key component of the udder's innate immune system, protecting against mastitis. nih.gov

Reproductive Tract: The reproductive tract shows extensive expression of beta-defensins, highlighting their role in this immunologically privileged site. nih.gov

The expression in these epithelial tissues underscores the role of this compound as a frontline defender at the host-environment interface.

Expression in Macrophages and Other Immune Cells (T-cells, B-cells)

Contribution to Host Defense at Mucosal Barriers

This compound plays a pivotal role in the host's defense at mucosal barriers, which are the primary portals of entry for a vast number of pathogens. researchgate.netasm.orgphysiology.orgfrontiersin.orgmdpi.com These surfaces, including the oral, respiratory, and intestinal tracts, are protected by a combination of physical barriers and chemical defenses, with beta-defensins being a key component of the latter. asm.orgmdpi.com

The constitutive and inducible expression of this compound by epithelial cells at these mucosal sites ensures a rapid and effective response against microbial threats. frontiersin.org In the oral cavity, for example, beta-defensins secreted by the oral epithelium and salivary glands form an efficient barrier against the formation of pathogenic biofilms. asm.orgoup.com Similarly, in the intestine, beta-defensins are critical components of the innate immune system that protects against enteric pathogens. nih.gov

Beyond their direct antimicrobial activity, beta-defensins at mucosal surfaces also function as signaling molecules. physiology.orgfrontiersin.org They can attract various immune cells, such as T-lymphocytes and immature dendritic cells, to the site of infection, thereby bridging the innate and adaptive immune responses. nih.govfrontiersin.org This chemotactic activity helps to amplify the local immune response and ensure the efficient clearance of pathogens. asm.org The ability of beta-defensins to modulate the immune response is crucial for maintaining homeostasis at these complex interfaces between the host and the external environment. nih.gov

Involvement in Specific Physiological Processes (excluding human disease treatment)

Beta-defensins are integral to the innate immune defense of the mammary gland in livestock, playing a crucial role in protecting against intramammary infections, commonly known as mastitis. nih.govmdpi.com Mammary epithelial cells are a primary source of beta-defensin expression, which can be both constitutive and induced in response to pathogens. nih.gov

In cattle, a number of beta-defensins are expressed in the mammary gland and have demonstrated high bactericidal activity against major mastitis pathogens like Escherichia coli and Staphylococcus aureus. nih.gov The expression of these peptides is a key factor in the udder's first line of defense. nih.gov Macrophages within the mammary gland also produce beta-defensins, contributing to the initial leucocytic response against invading bacteria. mdpi.com

Table 2: Role of Beta-Defensins in Mammary Gland Immunity

AspectDescriptionKey Pathogens TargetedReference
Primary FunctionProvide a first line of innate immune defense against intramammary infections (mastitis).Escherichia coli, Staphylococcus aureus nih.govnih.gov
Cellular SourcePrimarily mammary epithelial cells; also macrophages.N/A nih.govmdpi.com
Expression PatternBoth constitutive and inducible upon infection.N/A nih.gov
Example PeptideLingual Antimicrobial Peptide (LAP)General mastitis pathogens asm.org

Male Reproductive Tract Function

Beta-defensins are increasingly recognized for their dual role in the male reproductive tract, contributing not only to innate immunity but also playing a crucial part in male fertility. oup.com A significant body of research highlights the epididymis as the primary site of β-defensin expression in mammals. oup.com These peptides are secreted into the epididymal lumen and subsequently coat the surface of maturing spermatozoa, suggesting their involvement in critical reproductive processes. oup.comnih.gov The expression of these defensins can be influenced by factors such as androgen levels and age. oup.com

Research has demonstrated that a large number of β-defensins are expressed in distinct regions of the epididymis. nih.gov This segment-specific expression pattern suggests that multiple β-defensins may act in a coordinated and sequential manner within the luminal fluid to facilitate sperm protection, maturation, and the acquisition of fertilizing capacity. nih.gov While many studies focus on clusters of β-defensin genes, the findings provide significant insight into the function of individual members like this compound (DEFB108), which is part of a gene cluster on chromosome 8.

Studies involving the deletion of a cluster of nine β-defensin genes in mice (DefbΔ9), which includes orthologs relevant to human β-defensins, have revealed profound effects on male fertility. oup.comnih.gov Male mice with this homozygous deletion were found to be completely infertile. oup.comnih.gov The sperm from these mice exhibited significant defects, providing strong evidence for the essential role of this group of β-defensins in sperm function. nih.govnih.gov

The primary dysfunctions observed in sperm from these knockout mice include:

Reduced Motility and Increased Fragility : Sperm isolated from the cauda epididymis showed significantly reduced total and progressive motility. oup.com They were also more fragile, leading to an increase in head and tail separation. oup.comnih.gov

Precocious Capacitation and Spontaneous Acrosome Reaction : Sperm from the mutant mice demonstrated signs of premature capacitation and had a threefold higher rate of spontaneous acrosome reactions compared to sperm from wild-type mice. oup.comnih.gov The acrosome reaction is a crucial step for fertilization that should only occur near the egg; its premature occurrence renders the sperm non-functional. nih.gov

Impaired Oocyte Binding : During in vitro fertilization (IVF) assays, sperm from the defensin-deficient mice were unable to bind to wild-type donor oocytes, a critical step for fertilization. oup.com

Altered Calcium Homeostasis : Consistent with the premature acrosome reaction, sperm from the mutant animals had significantly elevated levels of intracellular calcium. nih.govnih.gov This suggests that these β-defensins are essential for regulating intracellular calcium levels and preventing the inappropriate activation of sperm within the epididymis. nih.gov

Structural Defects : Ultrastructural analysis revealed defects in the microtubule structure of the axoneme in sperm from the cauda epididymis of mutant mice. nih.govnih.gov

These findings collectively indicate that the cluster of β-defensins located on chromosome 8, which includes the gene for this compound, is indispensable for successful sperm maturation. nih.govnih.gov They appear to protect sperm from undergoing premature activation and ensure the structural and functional integrity required for fertilization. nih.gov

Research Findings on DefbΔ9 Knockout Mice Sperm Phenotype

ParameterObservation in DefbΔ9 Knockout MiceImplication for Sperm FunctionReference
FertilityCompletely sterileInability to sire offspring oup.comnih.gov
Sperm MotilitySignificantly reduced total and progressive motilityImpaired ability to travel through the female reproductive tract oup.com
Sperm FragilityIncreased head and tail separationStructural instability oup.comnih.gov
Acrosome ReactionIncreased spontaneous acrosome reaction (3x higher)Premature activation, rendering sperm unable to fertilize the egg oup.comnih.gov
CapacitationPrecocious capacitationLoss of fertilization potential before reaching the oocyte nih.gov
Oocyte BindingNo evidence of binding to oocytes in IVF assaysFailure of a critical step in the fertilization process oup.com
Intracellular CalciumSignificantly increasedDysregulation of key signaling pathways for sperm activation nih.govnih.gov
Axoneme StructureDefects in microtubule structure; increased disintegrationCompromised structural integrity of the sperm tail nih.govnih.gov

Evolutionary Biology of Beta Defensins

Phylogenetic Origins and Diversification of the Beta-Defensin Family

The evolutionary history of beta-defensins is a compelling narrative of ancient origins and subsequent expansion and refinement in response to ever-changing pathogenic landscapes.

Emergence from Ancestral Big Defensins in Invertebrates

The evolutionary roots of beta-defensins can be traced back to a family of invertebrate-derived peptides known as "Big Defensins". wikipedia.orgresearchgate.netnih.gov These ancestral molecules are found in a limited number of phylogenetically distant invertebrates, including mollusks, ancestral chelicerates, and early-branching cephalochordates, most of which inhabit marine environments. nih.govasm.orgnih.gov Big defensins are characterized by a unique structure composed of a C-terminal domain that resembles beta-defensins and an ancestral N-terminal domain. nih.govasm.orgnih.gov

Convincing evidence from genomic and 3D structural conservation suggests that beta-defensins emerged from an ancestral Big Defensin (B1577277). researchgate.netnih.gov This evolutionary leap is thought to have occurred through processes like exon shuffling or the "intronization" of exonic sequences. researchgate.netnih.gov These genetic events led to the loss of the N-terminal domain, giving rise to the ancestral vertebrate beta-defensin with a characteristic two-exon, one-intron gene organization. researchgate.net The phylogenetic distribution of Big Defensins in arthropods, mollusks, and cephalochordates points to an early origin of the beta-defensin domain, potentially tracing back to the common ancestor of bilateral metazoans. nih.gov

Expansion Throughout Vertebrate Evolution

Following their emergence, the beta-defensin gene family underwent significant expansion throughout the evolution of vertebrates. frontiersin.orgnih.gov This is supported by the discovery of beta-defensin-like genes in a wide range of phylogenetically distant vertebrates, including fish, reptiles, and birds. frontiersin.orgnih.gov The presence of at least one beta-defensin gene in all vertebrate genomes sequenced to date indicates that the evolution of this gene family predates the divergence of fish from tetrapods. physiology.org

While beta-defensins are found across vertebrates, the alpha- and theta-defensin families are absent in older vertebrates like birds and fish, suggesting that all defensins likely evolved from the same ancestral gene that coded for beta-defensins. wikipedia.org In mammals, beta-defensin genes are typically organized in dense clusters within four to five syntenic chromosomal regions. nih.gov The conservation of gene sequences and organization within these clusters across different mammalian species, such as humans and mice, suggests that each pair of clusters arose from a common ancestral gene cluster and has been retained due to conserved functions. pnas.org

Gene Duplication and Loss Events in Beta-Defensin Gene Repertoires

The evolutionary trajectory of the beta-defensin gene family is marked by frequent gene duplication and loss events, leading to significant variation in the number of beta-defensin genes among different species. nih.govjabg.org This "birth-and-death" model of evolution is a primary driver for the formation of new gene groups and the generation of gene clusters. jabg.org

Computational searches have revealed a variable number of intact beta-defensin genes across 29 vertebrate species, ranging from just one in the western clawed frog to 42 in cattle. nih.gov This highlights the numerous expansions and contractions the gene family has undergone, particularly among tetrapods. nih.gov Multiple species-specific gene duplications have been observed in vertebrates, indicating that many beta-defensin genes duplicated after the divergence of these species. nih.gov For instance, a phylogenetic analysis of beta-defensin gene clusters in chickens and zebra finches identified several instances of gene duplication and loss along their ancestral lines. neueve.com

In mammals, gene duplication events followed by sequence diversification have resulted in an extensive family of beta-defensins. researchgate.net For example, the beta-defensin cluster on human chromosome 20q is believed to have originated from a series of tandem duplication events. nih.gov Conversely, gene loss is also a significant evolutionary force. In some marine mammals, such as cetaceans, there has been a notable contraction of the beta-defensin gene family, which may be linked to their adaptation to an aquatic environment. jabg.org

Adaptive Evolution and Selection Pressures on Beta-Defensin Genes

The evolution of beta-defensin genes has been strongly influenced by adaptive evolution and positive selection, likely driven by the constant arms race between hosts and pathogens. nih.govcapes.gov.brnih.gov

Analysis of the rates of synonymous and nonsynonymous nucleotide substitutions suggests that after gene duplication, a period of positive selection drove the diversification of the amino acid sequence of the mature peptide. physiology.org This process precipitated the emergence of multigene beta-defensin loci in primates. physiology.org Evidence of positive Darwinian selection has been detected in the beta-defensin genes of various mammals, including primates and rodents. nih.govnih.govoup.com This selection is particularly evident in the second exon of the genes, which encodes the mature peptide, suggesting its importance in functional diversity. nih.govresearchgate.net

Interestingly, the selection pressures appear to have varied across different evolutionary lineages. While strong positive selection is evident soon after the duplication of these genes in an ancestral mammalian genome, the divergence of primates has been characterized by episodes of both negative and, more rarely, positive selection. nih.govresearchgate.net In the rodent lineage, positive selection seems to have been more common, coinciding with the emergence of new, rodent-specific beta-defensin gene clades. nih.govresearchgate.net

Role of Copy Number Variation (CNV)

Copy number variation (CNV), which refers to differences in the number of copies of a particular gene, is a prominent feature of the beta-defensin gene family and plays a significant role in its evolution. frontiersin.orgroyalsocietypublishing.org Extensive CNV of beta-defensin genes has been observed across various mammals, including humans, cattle, pigs, and dogs. royalsocietypublishing.org

In humans, beta-defensin genes are organized into several clusters, with the one on chromosome 8p23.1 being particularly prone to CNV. frontiersin.org This region contains a repeat unit that is typically present in 2 to 8 copies in the population. frontiersin.org The high mutation rate at this locus underscores the plasticity of this genomic region. frontiersin.org Increased copy number has been correlated with higher expression levels of the encoded beta-defensin peptides. mdpi.com For example, in pigs, the expression levels of several beta-defensin genes in the kidney showed a strong positive correlation with their genomic copy numbers. mdpi.com This variation in gene copy number may contribute to an individual's resilience against pathogenic infections and influence other phenotypes. mdpi.com

Convergent Evolution Across Species

Convergent evolution, the independent evolution of similar features in species of different lineages, is another fascinating aspect of beta-defensin biology. While the defensins are broadly categorized into superfamilies with independent evolutionary origins, they have undergone extensive convergent evolution in their sequence, structure, and function. nih.govresearchgate.netnih.gov

A notable example is the evolution of venom molecules in the platypus and some reptiles. anu.edu.au The venom of the male platypus contains defensin-like peptides (OvDLPs) that arose from the duplication and subsequent functional diversification of beta-defensins. anu.edu.au Intriguingly, some snakes and lizards produce venom with similar molecules, suggesting that convergent evolution has repeatedly selected genes encoding proteins with specific structural motifs to serve as templates for venom. anu.edu.au

Furthermore, there is evidence for the convergent evolution of beta-defensin copy number in primates, where independent origins of CNV have been facilitated by non-allelic homologous recombination between repeat units. frontiersin.org The molecular phenotype of beta-defensin-2 CNV, for instance, has undergone convergent evolution in humans and rhesus macaques. oup.com

Species-Specific Diversification and Functional Implications (e.g., Avian Beta-Defensins, Bovine Beta-Defensins)

The evolutionary trajectory of β-defensins is marked by significant species-specific diversification, a process driven by the unique pathogenic and environmental pressures each species encounters. nih.gov This divergence is largely facilitated by mechanisms such as gene duplication, which creates new genetic material, followed by periods of positive selection that rapidly alter the amino acid sequences of the mature peptides. physiology.orgd-nb.info The result is a wide variation in the number and type of β-defensin genes among different vertebrate lineages, reflecting distinct evolutionary paths in innate immunity. nih.gov This is particularly evident when comparing the β-defensin repertoires of avian and bovine species.

Avian Beta-Defensins (AvBDs)

Birds possess only β-defensins, lacking the α- and θ-defensin subfamilies found in some mammals. physiology.orgwikipedia.org The genes for avian β-defensins (AvBDs) are typically located in a single gene cluster; for instance, the chicken genome contains a cluster of 14 identified AvBD genes. researchgate.netmdpi.com The evolution of these genes within the avian lineage is a dynamic process characterized by gene duplication, loss, and pseudogenization events. researchgate.netnih.gov

Phylogenetic analyses reveal that many AvBDs are conserved as one-to-one orthologs across different bird species, suggesting they originated before the major divergence of avian lineages. researchgate.netmdpi.com However, certain AvBDs, such as AvBD1, AvBD3, and AvBD7, are more prone to gene duplication or loss in specific lineages, indicating ongoing adaptation. researchgate.netuu.nl For example, AvBD14 appears to be specific to chickens, as orthologs have not been identified in other avian genomes. mdpi.com This diversification is heavily influenced by positive selection, which drives changes in the mature peptide region, likely to counter rapidly evolving pathogens. researchgate.netnih.gov

The functional implications of this diversification are significant. The evolutionary rates of at least nine AvBD genes have been linked to ecological factors and life-history traits, including infection risk. nih.gov A notable structural innovation in this lineage is the avian-double-β-defensin (Av-DBD), exemplified by Gallus gallus avian β-defensin 11 (Gga-AvBD11). pnas.org Found specifically in the chicken egg, Gga-AvBD11 is characterized by two packed β-defensin domains and exhibits a broad spectrum of antimicrobial activities against bacteria, protozoa, and viruses. pnas.org

Table 1: Evolutionary and Functional Characteristics of Select Avian β-Defensins

Avian β-Defensin Evolutionary Characteristics Key Functional Implications
AvBD1, 3, 7 Subject to lineage-specific gene duplication and loss events. researchgate.netuu.nl Shows functional allelic variation in natural populations, suggesting adaptation to local pathogens. uu.nl
AvBD2, 4, 5, 8-10 Generally conserved as one-to-one orthologs across avian species. researchgate.netnih.gov Evolution is significantly associated with specific ecological factors and life-history traits. nih.gov
Gga-AvBD11 A unique double-domain structure (Av-DBD); highly conserved among bird species. pnas.org Possesses broad-spectrum activity against bacteria, parasites, and viruses; crucial for egg immunity. pnas.org

| AvBD14 | Appears to be a chicken-specific gene, resulting from more recent evolutionary events. mdpi.com | Represents lineage-specific adaptation, likely against pathogens relevant to Gallus gallus. mdpi.com |

Bovine Beta-Defensins

Similar to birds, cattle possess only the β-defensin subfamily of defensins. physiology.org However, the bovine genome contains a remarkably expanded and diverse collection of these genes, with at least 55 functional β-defensin genes identified, organized into four distinct clusters. physiology.orgroyalsocietypublishing.org This significant expansion is theorized to be an evolutionary response to the selective pressures associated with herd living, which can facilitate the rapid transmission of disease, as well as other species-specific pathogenic challenges like bovine mastitis. physiology.orgveterinaryworld.org

The evolution of this large repertoire has been driven by extensive gene duplication and subsequent sequence diversification. physiology.org There is also considerable gene copy number variation (CNV) within the cattle population, which influences transcript expression levels and may have implications for disease resistance and fertility. physiology.orgroyalsocietypublishing.org Analysis of the bovine β-defensin clusters reveals a mixed evolutionary history. Some genes, such as the 35 that have direct one-to-one orthologs in humans, are ancient and have conserved functions that predate the divergence of primates and ruminants. royalsocietypublishing.org In contrast, other clusters, particularly a large group on chromosome 27, have evolved through more recent duplication and divergence, show a broader expression profile across tissues, and are more specific to the bovine lineage. royalsocietypublishing.orgresearchgate.net This has given rise to β-defensins exclusive to cattle, such as the Tracheal Antimicrobial Peptide (TAP) and the Lingual Antimicrobial Peptide (LAP). scite.ai

The functional consequences of this diversification are multifaceted. Beyond their critical role in protecting epithelial and mucosal surfaces from microbial invasion, bovine β-defensins are integral to other biological processes. physiology.orgroyalsocietypublishing.org They have well-documented immunomodulatory functions, linking the innate and adaptive immune systems. physiology.org Furthermore, many β-defensins are highly expressed in the male reproductive tract and play roles in sperm maturation and function, highlighting their importance in bovine fertility. royalsocietypublishing.org

Table 2: Overview of Bovine β-Defensin Gene Clusters and Diversification

Characteristic Details
Gene Repertoire Size At least 55 full-length β-defensin genes identified. royalsocietypublishing.org
Genomic Organization Arranged in four main gene clusters. physiology.org A major site of recent diversification is on chromosome 27. royalsocietypublishing.org
Evolutionary Drivers Gene duplication, positive selection, and extensive copy number variation (CNV). physiology.orgroyalsocietypublishing.org Pressures from herd structure and species-specific pathogens are considered key drivers. physiology.org
Lineage Specificity Contains both ancient, conserved genes with human orthologs and recently evolved, cattle-specific genes (e.g., TAP, LAP). royalsocietypublishing.orgscite.ai

| Functional Implications | Broad antimicrobial and immunomodulatory activities. physiology.org Essential roles in reproduction, including sperm maturation and motility. royalsocietypublishing.org |

Advanced Research Methodologies for Beta Defensin 8 Studies

Gene Expression Analysis Techniques

The analysis of gene expression is fundamental to understanding the regulation and function of Beta-defensin 8. Various methods are utilized to quantify the levels of its corresponding mRNA, DEFB108A, in different tissues and under various conditions.

Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-qPCR)

Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method used to measure the expression levels of the this compound gene (DEFB108A). nih.govresearchgate.net This technique first involves the conversion of mRNA into complementary DNA (cDNA) by reverse transcriptase, followed by the amplification of the specific cDNA target using polymerase chain reaction (PCR). The amount of amplified product is quantified in real-time, allowing for the determination of the initial amount of mRNA.

In studies of avian this compound (AvBD8), RT-qPCR has been instrumental in comparing its expression across various immune tissues, including the spleen, liver, intestine, thymus, and ceca of chickens. nih.gov For instance, while immunohistochemistry showed strong protein expression in the intestine, RT-qPCR provided a more quantitative comparison, revealing similar AvBD8 expression levels in the spleen, liver, and intestine, with lower levels in the thymus and ceca. nih.gov This highlights the complementary nature of different techniques.

Furthermore, RT-qPCR is used to study the regulation of this compound expression in response to stimuli. In chicken cell lines, including T-cells, B-cells, macrophages, and fibroblasts, RT-qPCR has demonstrated the differential upregulation of AvBD8 in response to lipopolysaccharide (LPS) treatment. nih.govresearchgate.net For example, in macrophages, AvBD8 expression was significantly upregulated after treatment with various concentrations of LPS. nih.gov The relative quantification of gene expression is often calculated using the 2-ΔΔCt method, with a housekeeping gene like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) used for normalization. nih.gov

Table 1: Selected RT-qPCR Findings for Avian this compound (AvBD8) Expression

Cell/Tissue Type Condition Key Finding Reference
Chicken Immune Tissues Normal Similar expression in spleen, liver, and intestine; lower in thymus and ceca. nih.gov
Chicken Macrophages LPS Treatment (1 µg/mL for 24h) Significant upregulation of AvBD8 expression. nih.gov
Chicken T-cell Line LPS Treatment (1 µg/mL for 48h) Significant upregulation of AvBD8 expression. nih.gov
Chicken B-cell Line LPS Treatment (5 µg/mL for 24h) Significant upregulation of AvBD8 expression. nih.gov
Chicken Fibroblasts LPS Treatment (5 µg/mL for 24h) High and significant upregulation of AvBD8 expression. nih.gov

Northern Blotting and Microarray Analysis

Northern blotting and microarray analysis are two other important techniques for studying gene expression, including that of this compound.

Northern blotting is a technique used to detect specific RNA sequences in a sample. It involves separating RNA fragments by size via gel electrophoresis and then transferring them to a membrane, which is subsequently probed with a labeled nucleic acid sequence complementary to the target RNA. This method can provide information about the size and abundance of the target mRNA. Studies on human beta-defensins have utilized Northern blotting to examine their expression in organotypic epidermal cultures stimulated with various microbial products. aai.org

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This high-throughput technique has been used to study the genomic region of the beta-defensin locus on chromosome 8p23.1, which includes DEFB108A. nih.govgenecards.org By hybridizing labeled cDNA or cRNA from a sample to a microarray chip containing thousands of known DNA sequences, researchers can obtain a comprehensive profile of gene expression. Microarray data has been used to show the expression of DEFB108A in various human tissues. genecards.org In a study on human gingival fibroblasts, microarray analysis revealed that DEFB108B was among the differentially expressed genes after low-level laser irradiation, particularly at the 12-hour time point. mdpi.com

Nuclear Run-on Assays

Protein Detection and Characterization Methods

Detecting and characterizing the this compound protein is essential for understanding its biological role. Various immunological and electrophoretic techniques are employed for this purpose.

Immunohistochemistry and Immunocytochemistry

Immunohistochemistry (IHC) and immunocytochemistry (ICC) are powerful techniques used to visualize the localization of specific proteins within tissues and cells, respectively. nih.govresearchgate.net These methods utilize antibodies that specifically bind to the target protein, which is then visualized using a labeled secondary antibody.

In studies of avian this compound (AvBD8), IHC has been used to examine its protein expression in the immune tissues of chickens. nih.govkoreascience.kr Results from IHC analysis showed strong AvBD8 expression in the mucosal layer of the small intestine and weaker expression in other immune tissues like the thymus, spleen, and liver. nih.gov Similarly, ICC has been employed to demonstrate that AvBD8 protein is highly expressed in chicken macrophages compared to T-cells, B-cells, and fibroblasts. nih.govresearchgate.net In these experiments, frozen tissue sections or cultured cells are incubated with a primary antibody against AvBD8, followed by a fluorescently labeled secondary antibody, and the nuclei are often counterstained with DAPI. nih.gov

ICC has also been used to confirm the activation of signaling pathways by AvBD8. For instance, in a chicken macrophage cell line, ICC was used to show the phosphorylation of ERK1/2 and p38, key components of the MAPK signaling pathway, upon stimulation with AvBD8. nih.gov

Table 2: Immunohistochemistry/Immunocytochemistry Findings for Avian this compound (AvBD8)

Technique Sample Type Key Finding Reference
Immunohistochemistry Chicken Immune Tissues Strong AvBD8 expression in the small intestine mucosa. nih.gov
Immunocytochemistry Chicken Immune Cell Lines Higher AvBD8 expression in macrophages compared to T-cells, B-cells, and fibroblasts. nih.gov
Immunocytochemistry Chicken Macrophage Cell Line (HD11) AvBD8 stimulation leads to the phosphorylation of ERK1/2 and p38. nih.gov

Western Blotting and Electrophoretic Techniques

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size using gel electrophoresis (typically SDS-PAGE), transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Western blotting has been used to confirm the expression of recombinant avian this compound (AvBD8) and to study its effects on cellular signaling pathways. nih.gov For example, after purifying recombinant AvBD8, its identity was confirmed by Western blot using an anti-His-tag antibody. nih.gov Furthermore, Western blotting has been crucial in demonstrating that AvBD8 activates the MAPK signaling pathway in chicken macrophages by detecting the phosphorylated forms of ERK1/2 and p38 at different time points after stimulation. nih.gov In studies of other human beta-defensins, Western blotting has been used to show that their expression is induced in epidermal cultures and to determine whether the protein is secreted or retained within the cells. aai.org

Mass Spectrometry for Peptide Identification

Mass spectrometry is a cornerstone analytical technique for the definitive identification and characterization of peptides like this compound (BD-8). This methodology allows for precise determination of molecular weight and amino acid sequence, confirming the peptide's identity. While specific, detailed mass spectrometry studies exclusively focused on BD-8 are not extensively documented in publicly available literature, the general approach for identifying beta-defensins is well-established and applicable.

The process typically begins with the purification of the peptide from a biological sample, for instance, from tissue extracts or cell culture supernatants. This is often achieved through techniques like high-performance liquid chromatography (HPLC). asm.orgdovepress.comasm.org Once isolated, the purified peptide fractions are subjected to mass spectrometric analysis.

Commonly employed mass spectrometry techniques for peptide identification include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS. dovepress.complos.org MALDI-TOF MS is utilized to determine the peptide's molecular mass with high accuracy. For sequence information, tandem mass spectrometry (MS/MS) is employed. In a typical MS/MS experiment, the peptide ion of interest is selected, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. asm.org For example, in the analysis of avian beta-defensin 11, nano ESI-Q-TOF MS was used to obtain MS/MS spectra from the intact peptide, allowing for the determination of N- and C-terminal sequences. asm.org

A general workflow for the mass spectrometric identification of a beta-defensin, adaptable for BD-8, is outlined below:

StepDescriptionTechnique(s)
1. Sample Preparation Isolation and purification of the peptide from a complex biological mixture.High-Performance Liquid Chromatography (HPLC)
2. Mass Determination Accurate measurement of the intact peptide's molecular weight.MALDI-TOF MS or ESI-MS
3. Sequencing Fragmentation of the peptide to determine its amino acid sequence.Tandem Mass Spectrometry (MS/MS)
4. Data Analysis Comparison of the acquired mass and sequence data against protein databases for definitive identification.Database searching algorithms (e.g., Mascot, Sequest)

This powerful combination of separation and analysis ensures the unambiguous identification of beta-defensins and can be applied to characterize BD-8 from various biological sources.

Functional Assay Methodologies (In vitro cellular and molecular assays)

Cell Culture Models

The functional properties of this compound are frequently investigated using a variety of established cell lines, which serve as in vitro models for different immune and epithelial cell types. These models are crucial for dissecting the cellular and molecular responses elicited by BD-8.

Macrophage Cell Lines: Macrophage cell lines are instrumental in studying the role of BD-8 in the innate immune response. The chicken macrophage-like cell line HD11 is a prominent model used in Avian this compound (AvBD8) research. researchgate.net Studies have shown that AvBD8 expression is significantly higher in HD11 macrophage cells compared to other immune cell lines, and its expression is upregulated in response to lipopolysaccharide (LPS) treatment. researchgate.net This suggests that macrophages are a key target and source of AvBD8 during bacterial infections.

T/B Cell Lines: To understand the interplay between BD-8 and the adaptive immune system, T and B cell lines are utilized. The chicken T-cell line CU91 and the B-cell line DT40 have been employed in AvBD8 studies. researchgate.net Research has demonstrated that AvBD8 gene expression is upregulated in these cell lines upon stimulation with LPS, although to a lesser extent than in macrophages. researchgate.net This indicates a potential role for BD-8 in modulating T and B cell responses.

Epithelial Cell Lines: Epithelial cells are a primary site of beta-defensin production and action. Various epithelial cell lines are used to model the function of beta-defensins at mucosal surfaces. For instance, human epithelial cell lines like A549 (pulmonary), HT-29, and LS174T (colonic) are used in studies of other human beta-defensins and could be applicable to human BD-8 research. karger.comstring-db.org These models are essential for investigating the regulation of BD-8 expression and its antimicrobial and immunomodulatory functions at the epithelial barrier.

The following table summarizes cell lines commonly used in beta-defensin research relevant to the study of this compound:

Cell LineCell TypeSpeciesTypical Application in Beta-Defensin Research
HD11 Macrophage-likeChickenStudying innate immune response, AvBD8 expression and regulation. researchgate.net
CU91 T-cellChickenInvestigating adaptive immune responses to AvBD8. researchgate.net
DT40 B-cellChickenInvestigating adaptive immune responses to AvBD8. researchgate.net
A549 Pulmonary EpithelialHumanModeling epithelial barrier function and response to stimuli. karger.com
HT-29 Colonic EpithelialHumanStudying beta-defensin expression in the gut. string-db.org
LS174T Colonic EpithelialHumanStudying beta-defensin expression in the gut. string-db.org

Cytokine and Chemokine Quantification

The immunomodulatory functions of this compound are often assessed by quantifying the production of cytokines and chemokines from immune cells stimulated with the peptide. Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex assays are the most common techniques for this purpose.

ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a widely used plate-based assay for detecting and quantifying specific proteins, such as cytokines. In the context of BD-8 research, ELISAs are used to measure the levels of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants of cell cultures (e.g., macrophages) that have been treated with BD-8. oup.comnih.govnih.gov For example, studies on chicken AvBD8 have shown that it stimulates the expression of pro-inflammatory cytokines, including IL-1β and IL-12p40, in macrophage cell lines. nih.gov

Luminex Assay: The Luminex technology is a multiplex assay platform that allows for the simultaneous measurement of multiple analytes in a single sample. This high-throughput method is particularly useful for obtaining a broader profile of the cytokine and chemokine response to BD-8 stimulation. It has been used in studies of other beta-defensins to measure a panel of cytokines and chemokines from pulp and periapical tissues, and similar approaches can be applied to BD-8 research.

A study on chicken AvBD8 demonstrated its ability to stimulate the expression of several key cytokines and chemokines in the HD11 macrophage cell line. The findings are summarized below:

Cytokine/ChemokineFold Change in Expression (after AvBD8 stimulation)Time Point of Peak Expression
IL-1β ~231.522 hours
IFN-γ ~1.932 hours
IL-12p40 ~2.231 hour
CCL4 Not specifiedNot specified
CXCL13 Not specifiedNot specified
CCL20 Not specifiedNot specified

Data from a study on chicken Avian this compound (AvBD8) stimulating the HD11 macrophage cell line. nih.gov

These quantification methods are vital for understanding how BD-8 orchestrates the immune response by recruiting and activating other immune cells through the induction of specific signaling molecules.

Signaling Pathway Activation Assays

To understand the intracellular mechanisms by which this compound exerts its effects, researchers employ signaling pathway activation assays. These assays typically involve detecting the phosphorylation of key signaling proteins.

A primary signaling cascade implicated in the action of beta-defensins is the Mitogen-Activated Protein Kinase (MAPK) pathway. Research on chicken Avian this compound (AvBD8) has confirmed its role in activating this pathway in the HD11 chicken macrophage cell line. nih.gov The activation of specific MAPK components, such as extracellular regulated kinases 1/2 (ERK1/2) and p38, is a key indicator of pathway engagement.

The primary method used to assess this activation is Western Blotting . This technique allows for the detection of specific proteins, including the phosphorylated (activated) forms of signaling molecules, in cell lysates. In a typical experiment, cells are stimulated with BD-8 for various time points, after which total protein is extracted. The proteins are then separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2, phospho-p38).

Findings from a study on AvBD8 revealed the following activation kinetics in HD11 cells:

Signaling MoleculeTime of Initial DetectionTime of Peak Activation
Phospho-ERK1/2 15 minutes30 minutes
Phospho-p38 30 minutes60 minutes

Data from a study where HD11 cells were stimulated with 100 ng/mL recombinant AvBD8 protein. nih.gov

These findings demonstrate that AvBD8 directly triggers intracellular signaling cascades that are known to regulate inflammatory responses, cytokine production, and other cellular functions.

Cellular Migration and Chemotaxis Assays

A key immunomodulatory function of many beta-defensins is their ability to act as chemoattractants, recruiting immune cells to sites of infection or inflammation. Cellular migration and chemotaxis assays are employed to quantify this activity.

The most common method for assessing chemotaxis is the Boyden chamber assay , or a variation thereof, such as the Transwell assay. oup.commdpi.com In this assay, a chamber is divided into two compartments by a semi-permeable membrane containing pores of a specific size. The lower chamber is filled with a medium containing the chemoattractant (e.g., BD-8), while a suspension of the cells of interest (e.g., monocytes, neutrophils, or lymphocytes) is placed in the upper chamber. oup.comasm.org If the peptide is chemotactic, the cells will migrate through the pores of the membrane towards the higher concentration of the peptide in the lower chamber. After an incubation period, the number of migrated cells is quantified, often by staining and counting the cells on the underside of the membrane or by using fluorescently labeled cells. oup.comasm.org

While specific chemotaxis data for this compound is limited, studies on other beta-defensins provide a framework for how such assays are conducted. For instance, human beta-defensin 2 (hBD-2) and 3 (hBD-3) have been shown to be chemotactic for various immune cells, including monocytes and neutrophils. karger.comscirp.org The chemotactic activity is often receptor-dependent, with CCR6 and CCR2 being identified as receptors for some beta-defensins. scirp.org

A typical chemotaxis assay setup is summarized below:

ComponentDescription
Apparatus Boyden Chamber or Transwell plate (e.g., 48-well or 96-well format). oup.comasm.org
Membrane Polycarbonate filter with a specific pore size (e.g., 3-8 µm) suitable for the cell type being tested. oup.comasm.org
Chemoattractant Purified or recombinant this compound at various concentrations placed in the lower chamber.
Cells Isolated immune cells (e.g., monocytes, neutrophils, T-cells) placed in the upper chamber. scirp.org
Quantification Counting migrated cells after staining or measuring fluorescence of labeled cells. oup.comasm.org

These assays are crucial for determining whether BD-8 can contribute to the recruitment of immune cells, a critical step in mounting an effective immune response.

Protein-Protein Interaction Studies

To elucidate the functional networks in which this compound operates, protein-protein interaction (PPI) studies are conducted. A powerful in silico method for this purpose is the Search Tool for the Retrieval of Interacting Genes/Proteins (STRING) analysis.

The STRING database consolidates known and predicted PPIs, which include direct (physical) and indirect (functional) associations. These interactions are derived from various sources, including experimental data, computational predictions, and text mining of scientific literature. nih.gov

In a study of avian this compound (AvBD8), STRING analysis (version 10.5) was used to predict its interaction network. nih.gov The analysis was performed with a medium confidence score (0.400), and the number of interactors was limited to 50 in the first shell to generate an evidence-based network. nih.gov

The results of this analysis revealed that AvBD8 strongly interacts with other avian beta-defensins (AvBDs) and other antimicrobial peptides. researchgate.netnih.gov This suggests a cooperative or coordinated function among these molecules in the innate immune response.

The following table lists some of the key predicted interactors of chicken AvBD8 based on STRING analysis:

Interacting ProteinFull NamePutative Function
AvBD1-AvBD14 Avian Beta-defensins 1-14Antimicrobial and immunomodulatory activities. researchgate.net
LECT2 Leukocyte cell-derived chemotaxin 2Chemotactic and immunomodulatory functions. researchgate.net
CATHL2 Cathelicidin-2Antimicrobial and immunomodulatory activities. researchgate.net
ALB AlbuminVarious, including transport and maintaining osmotic pressure. researchgate.net
FGA Fibrinogen alpha chainBlood coagulation. researchgate.net

This table presents a selection of proteins predicted to interact with chicken AvBD8 based on STRING database analysis. researchgate.netnih.gov

These PPI studies provide a broader biological context for BD-8, suggesting its involvement in a complex network of proteins that collectively contribute to host defense.

Bioinformatics and Computational Approaches

Bioinformatics and computational biology have become indispensable tools in the study of the beta-defensin family, including this compound (DEFB108). These methodologies allow for the large-scale analysis of genomic and proteomic data, providing insights into the evolutionary relationships, structural characteristics, and genomic organization of these crucial immune peptides. Computational approaches facilitate the identification of new defensin (B1577277) genes, the prediction of their functions, and the modeling of their three-dimensional structures, all of which are critical for understanding their role in innate immunity.

Sequence Alignment and Phylogenetic Tree Construction

The evolutionary history and relationship of this compound with other defensins are primarily investigated through sequence alignment and the construction of phylogenetic trees. These analyses rely on comparing the amino acid or nucleotide sequences of various defensin genes.

Multiple Sequence Alignment (MSA) is the foundational step, where sequences from different species or various defensin paralogs are arranged to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships. pnas.org For beta-defensins, alignments often reveal a highly conserved six-cysteine motif, which is the defining feature of this peptide family. pnas.orgnih.gov Interestingly, studies on murine beta-defensins have shown that while the first exon, encoding the signal peptide, is highly conserved within subgroups, the second exon, which encodes the mature peptide, exhibits significant divergence. oup.com This suggests strong evolutionary pressure for diversification in the functional part of the peptide.

Following alignment, phylogenetic trees are constructed to visualize the evolutionary relationships. Methods such as the neighbor-joining method, based on the proportion difference (p-distance) of aligned amino acid sites, are commonly employed. nih.govresearchgate.net To ensure the statistical reliability of the tree topology, a bootstrap analysis with a high number of replications (e.g., 1,000) is typically performed. nih.govnih.govresearchgate.net These phylogenetic analyses have consistently shown that beta-defensin genes tend to cluster based on species, indicating species-specific evolution and diversification. oup.com The trees help to classify newly identified defensins and to understand the gene duplication events that have led to the expansion of the beta-defensin family in vertebrates. nih.govnih.gov

Table 1: Methodologies in Beta-Defensin Phylogenetic Analysis

Method/Tool Purpose Common Application in Defensin Research Reference
ClustalX / MUSCLE Multiple Sequence Alignment Aligning deduced amino acid sequences of beta-defensins to identify conserved motifs like the six-cysteine pattern. nih.govfrontiersin.org
Neighbor-Joining Method Phylogenetic Tree Construction Building trees to illustrate evolutionary relationships between defensin genes from various species. nih.govresearchgate.net
p-distance Genetic Distance Calculation Calculating the proportion of amino acid sites at which two sequences differ. nih.govresearchgate.net
Bootstrap Analysis Statistical Validation Assessing the reliability and confidence of the branches in a constructed phylogenetic tree. nih.govnih.govresearchgate.net

Structural Modeling and Prediction

Understanding the three-dimensional structure of this compound is key to elucidating its mechanism of action. As experimental determination of protein structures via methods like NMR spectroscopy or X-ray crystallography can be time-consuming, computational structural modeling is a vital alternative.

Homology modeling is the most common approach for predicting the structure of beta-defensins. mdpi.complos.org This technique relies on the known experimental structure of a related protein (a template) to build a model of the target protein. For beta-defensins, templates are often other defensins with a resolved structure, such as human beta-defensin 1 (hBD-1) or human beta-defensin 6. mdpi.complos.org Web-based servers and software like SWISS-MODEL and RaptorX are frequently used for this purpose. mdpi.comnih.gov

Table 2: Tools and Findings in Beta-Defensin Structural Prediction

Tool/Server Methodology Key Predicted Structural Features for Beta-Defensins Reference
SWISS-MODEL Homology Modeling Predicts tertiary structure based on sequence identity to known protein structures. mdpi.complos.org
RaptorX Homology Modeling Used for protein structure and function prediction. nih.gov
Swiss-PdbViewer Structure Visualization & Analysis Allows for further modeling and analysis of predicted structures. plos.org
DSSP Secondary Structure Assignment Identifies alpha-helices, beta-strands, and coils from atomic coordinates. mdpi.com

Genomic Data Mining and Analysis

Genomic data mining has been instrumental in the discovery of new beta-defensin genes, including those that are part of the large defensin gene clusters. atsjournals.org Researchers utilize computational search strategies to scan entire genome databases for sequences that share the characteristic features of beta-defensins.

Initial searches often employ algorithms like the Basic Local Alignment Search Tool (BLAST) to find sequences similar to known defensin genes in genomic or expressed sequence tag (EST) databases. atsjournals.org However, due to the rapid evolution and sequence divergence of defensins, more sensitive methods are often required. Hidden Markov Models (HMMs) have proven particularly effective. frontiersin.orgatsjournals.org An HMM profile can be constructed from a multiple sequence alignment of known beta-defensins, capturing the probabilistic features of the family, such as the conserved spacing of cysteine residues. atsjournals.org This profile is then used to search genome-wide protein databases (like Ensembl) or translated nucleotide databases to identify novel candidate genes that fit the model. atsjournals.org

These in silico mining efforts have successfully identified dozens of previously unknown beta-defensin genes in humans, mice, and other species. atsjournals.orgnih.gov Subsequent analysis reveals that these genes are often organized in distinct clusters on specific chromosomes, such as the major cluster on human chromosome 8p22-23. nih.gov This clustering is believed to facilitate the rapid evolution and diversification of defensin genes through gene duplication and conversion events. oup.com

Table 3: Approaches in Genomic Data Mining for Beta-Defensins

Database/Resource Tool/Algorithm Purpose in Defensin Research Reference
NCBI GenBank / Ensembl BLAST Initial identification of novel defensin gene sequences by similarity to known defensins. nih.govatsjournals.org
Celera Mouse Genome Database Computational Analysis Mining for new beta-defensin exons in the mouse genome. nih.gov
Ensembl / ORFeome databases Hidden Markov Models (HMMs) A sensitive method to search for new gene family members based on a statistical model of conserved features. atsjournals.org
Synteny Analysis Comparative Genomics Comparing gene order across species (e.g., human and bovine) to identify conserved defensin gene clusters. physiology.org

Future Research Directions and Unanswered Questions in Beta Defensin 8 Biology

Elucidation of Novel Regulatory Mechanisms

The expression of beta-defensins is tightly controlled, and understanding these regulatory networks is key to harnessing their therapeutic potential. While general mechanisms are known for the defensin (B1577277) family, the specific regulation of DEFB8 is an area ripe for investigation.

Future research should focus on:

Transcriptional Control: While pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) are known to be crucial for the induction of many beta-defensins in response to microbial components like lipopolysaccharide (LPS), the specific transcription factors that bind to the DEFB8 promoter need to be identified. nih.govmdpi.comanimbiosci.org Studies on avian β-defensin 8 (AvBD8) have shown it can activate the MAPK signaling pathway, but the upstream and downstream specifics of this activation are not fully mapped. nih.gov

Epigenetic Regulation: The role of epigenetic modifications, such as DNA methylation and histone acetylation, in controlling DEFB8 expression in a tissue-specific or stimulus-dependent manner is completely unknown. Investigating these mechanisms could explain how basal expression is maintained in certain tissues while remaining inducible in others.

Post-Transcriptional Regulation: The influence of non-coding RNAs, particularly microRNAs (miRNAs), on DEFB8 mRNA stability and translation is an unexplored domain. Identifying miRNAs that target DEFB8 could reveal novel pathways for fine-tuning its expression during an immune response.

Hormonal and Developmental Regulation: The expression of some beta-defensins is known to be regulated by hormones and developmental cues, particularly in the male reproductive tract. physiology.org Whether DEFB8 expression is influenced by androgens or other hormones, and how its expression changes during development, remains to be determined. nih.govnih.gov

Detailed Structure-Function Relationships and Peptide Engineering

The three-dimensional structure of a defensin dictates its function. nih.gov While the general beta-defensin fold, characterized by a three-stranded antiparallel β-sheet stabilized by three disulfide bonds, is conserved, subtle variations in sequence and surface charge distribution determine specific activities. nih.govacs.orgresearchgate.net

Key research avenues include:

High-Resolution Structural Analysis: Obtaining a high-resolution structure of DEFB8, likely through NMR spectroscopy, is a critical first step. nih.gov This would allow for detailed mapping of its surface electrostatic potential and hydrophobic regions, which are thought to be key determinants of antimicrobial and immunomodulatory activity. acs.org

Identification of Functional Domains: Site-directed mutagenesis, such as alanine (B10760859) scanning, can be employed to pinpoint the specific amino acid residues responsible for DEFB8's distinct functions—for instance, which residues are critical for killing Gram-positive versus Gram-negative bacteria, and which are necessary for attracting immune cells. asm.org

Peptide Engineering and Optimization: With a clear understanding of its structure-function relationships, DEFB8 can be engineered to enhance its therapeutic properties. frontiersin.org This could involve creating shorter, more potent peptide fragments, substituting amino acids to increase salt resistance, or designing chimeric peptides that combine the beneficial attributes of DEFB8 with those of other defensins. asm.orgfrontiersin.org Studies on other beta-defensins have shown that antimicrobial activity can be localized to specific regions of the peptide and that replacing cysteine residues is possible without losing all activity. asm.org

Discovery of Unexplored Biological Roles and Interactions

It is increasingly clear that beta-defensins are not just "natural antibiotics" but are multifunctional molecules that bridge the innate and adaptive immune systems. physiology.orgnih.gov The non-antimicrobial roles of DEFB8 are a particularly exciting area for future discovery.

Unanswered questions to be addressed:

Receptor Identification: Mouse Defb8 is known to attract immature dendritic cells and CD4+ T cells, while chicken AvBD8 induces the costimulatory molecule CD40, suggesting interactions with specific immune cell receptors. nih.govnih.gov However, the precise receptors (e.g., Toll-like receptors (TLRs), C-C chemokine receptors (CCRs)) that DEFB8 binds to remain to be identified. nih.gov

Role in Non-Immune Tissues: Beta-defensins are highly expressed in the epididymis of various species, suggesting important roles in sperm maturation and fertility. nih.govnih.govasiaandro.com The specific function of DEFB8 in the male reproductive tract is poorly understood. Furthermore, its potential roles in wound healing, angiogenesis, and maintaining homeostasis at mucosal surfaces like the gut are largely unexplored. frontiersin.orgtandfonline.com

Interaction with the Microbiome: Defensins are key players in shaping the composition of commensal microbial communities. nih.gov Investigating how DEFB8 influences the microbiome of the skin, gut, or reproductive tract could reveal a role in maintaining health and preventing dysbiosis-related diseases.

Comparative Studies Across Diverse Species

The beta-defensin gene family has undergone significant evolution, with gene duplication events and sequence diversification leading to different numbers of defensin genes in various species. frontiersin.orgresearchgate.net Comparative studies are essential for understanding the evolutionary pressures that have shaped DEFB8 function.

Future comparative research should involve:

Evolutionary Genomics: Beta-defensin genes are often found in syntenic clusters—groups of genes whose order is conserved across species. physiology.org Tracing the evolution of the DEFB8 gene and its surrounding cluster across a wide range of vertebrates (e.g., fish, reptiles, birds, and mammals) can provide insights into its ancestral function and how it has diverged. biorxiv.orgpnas.org

Functional Divergence: Comparing the antimicrobial spectrum and immunomodulatory potency of DEFB8 orthologs from different species would be highly informative. For example, does avian DEFB8 have different activities compared to its mammalian counterpart? Such studies can highlight how the peptide has adapted to the specific pathogens and physiological needs of different animal lineages.

Copy Number Variation: Increased copy numbers of beta-defensin genes have been associated with certain diseases. frontiersin.org Investigating copy number variation of the DEFB8 gene within and between species could reveal its importance in disease susceptibility and host defense.

Integration of Omics Data for Systems-Level Understanding

To build a holistic picture of DEFB8 biology, it is crucial to move beyond single-gene studies and embrace a systems-level approach by integrating various "omics" datasets. researchgate.net

A systems biology approach would entail:

Single-Cell and Spatial Transcriptomics: Techniques like single-cell RNA sequencing can identify the specific cell types that express DEFB8 within complex tissues like the epididymis or the intestinal lining. researchgate.net This can be combined with spatial transcriptomics to map the precise location of DEFB8-expressing cells, providing crucial context for its function. researchgate.net

Proteomics and Interactomics: Mass spectrometry-based proteomics can be used to identify proteins that physically interact with DEFB8. This could lead to the discovery of its receptors or other binding partners, shedding light on its signaling pathways.

Integrative Pan-Cancer Analysis: Leveraging large-scale public databases like The Cancer Genome Atlas (TCGA) and the Human Protein Atlas (HPA) can reveal correlations between DEFB8 expression, genetic alterations, and patient outcomes across different types of cancer, suggesting potential roles in tumor biology. nih.gov

By systematically addressing these unanswered questions, the scientific community can build a comprehensive model of Beta-defensin 8's role in health and disease, paving the way for novel diagnostic and therapeutic strategies.

Table 1: Key Research Questions for Future this compound Studies

Research Area Key Unanswered Questions
Regulatory Mechanisms What specific transcription factors, epigenetic marks, and microRNAs control DEFB8 expression? Is its expression regulated by hormones or during development?
Structure-Function What is the high-resolution 3D structure of DEFB8? Which amino acid residues are critical for its antimicrobial vs. immunomodulatory activities?
Peptide Engineering Can DEFB8 be modified (e.g., truncated, mutated) to create smaller, more potent, or more stable versions for therapeutic use?
Biological Roles What specific cell surface receptors does DEFB8 interact with? What is its function in the reproductive tract, in wound healing, or in shaping the microbiome?
Comparative Biology How has the DEFB8 gene evolved across vertebrates? Do DEFB8 orthologs from different species have different functional properties?
Systems Biology Which specific cell types express DEFB8 in various tissues? What is its network of protein interaction partners? Does its expression correlate with outcomes in diseases like cancer?

Q & A

Q. What experimental approaches are recommended to investigate the antimicrobial mechanisms of Beta-defensin 8?

Methodological Answer: Researchers should combine in vitro assays (e.g., microbial growth inhibition tests using standardized strains like E. coli or S. aureus) with biophysical techniques (e.g., circular dichroism to study peptide structural changes upon lipid binding). Quantifying membrane disruption via fluorescent dye leakage assays can further validate mechanisms .

Q. How can researchers identify tissue-specific expression patterns of this compound?

Methodological Answer: Utilize RNA sequencing datasets from repositories like GEO (Gene Expression Omnibus) and validate via qRT-PCR. Immunohistochemistry on tissue microarrays is critical for spatial localization. Cross-referencing with proteomics databases (e.g., Human Protein Atlas) ensures specificity .

Q. What are reliable methods to purify this compound for functional studies?

Methodological Answer: Recombinant expression in E. coli with a His-tag followed by affinity chromatography and HPLC purification is standard. Ensure endotoxin removal via polymyxin B columns for cell-based assays. Purity should be confirmed via mass spectrometry (>95%) .

Advanced Research Questions

Q. How should contradictory data on this compound’s role in cancer progression be addressed?

Methodological Answer: Perform meta-analyses of existing studies to identify confounding variables (e.g., tumor microenvironment differences). Use CRISPR-Cas9 knockout models to isolate this compound’s effects in specific cancer cell lines, and correlate findings with clinical datasets (e.g., TCGA) .

Q. What strategies optimize the structural stability of this compound in in vivo delivery systems?

Methodological Answer: Employ molecular dynamics simulations to predict peptide-lipid interactions. Test nanoparticle encapsulation (e.g., PEGylated liposomes) and assess stability via serum incubation assays. Validate bioavailability using fluorescent tagging in murine models .

Q. How can researchers resolve discrepancies in this compound’s immunomodulatory effects across different immune cell subtypes?

Methodological Answer: Use single-cell RNA sequencing to map receptor expression (e.g., CCR6) on immune cells. Pair this with functional assays (e.g., cytokine profiling via Luminex) in co-culture systems. Control for donor variability by using standardized PBMC banks .

Data Analysis and Validation

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Non-linear regression (e.g., log-logistic models) is ideal for EC50 calculations. For high-throughput data, apply Bayesian hierarchical models to account for plate-to-plate variability. Use tools like GraphPad Prism or R’s drc package .

Q. How can researchers ensure reproducibility in this compound knockout phenotypes?

Methodological Answer: Adopt the ARRIVE guidelines for animal studies. Use dual sgRNA CRISPR designs to minimize off-target effects. Share raw data (e.g., sequencing files) via repositories like Zenodo, and include positive/negative controls in all experiments .

Interdisciplinary and Translational Research

Q. What computational tools predict this compound interactions with host cell receptors?

Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) with receptor structures from the PDB (e.g., TLR4). Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. How can proteomic data on this compound post-translational modifications be integrated with functional studies?

Methodological Answer: Perform LC-MS/MS to identify PTMs (e.g., phosphorylation sites). Use site-directed mutagenesis to create modification-deficient variants and test functional outcomes in antimicrobial or chemotaxis assays .

Ethical and Reporting Standards

Q. What ethical considerations apply when using human-derived samples in this compound research?

Methodological Answer: Obtain informed consent for biospecimen use, anonymize data per GDPR/IRB protocols, and disclose limitations in sample diversity (e.g., ethnicity, age) in publications. Use de-identified metadata in public repositories .

Q. How should researchers address potential biases in in silico studies of this compound?

Methodological Answer: Validate computational predictions with orthogonal experimental methods (e.g., NMR for structural studies). Disclose algorithm parameters and training datasets to enable replication. Use FAIR principles for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.